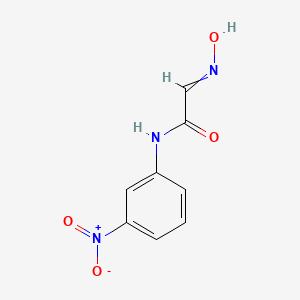

2-hidroxiimino-N-(3-nitrofenil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-hydroxyimino-N-(3-nitrophenyl)acetamide, commonly known as HNPA, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. HNPA is a potent nitric oxide (NO) donor, which makes it an essential compound in the field of pharmacology and biochemistry. In

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

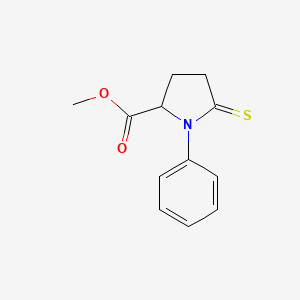

Este compuesto se utiliza en la síntesis de varios agentes farmacéuticos. Su estructura es propicia para formar derivados que pueden ser seleccionados para una gama de actividades biológicas. Por ejemplo, los derivados de este compuesto se han evaluado por sus propiedades antioxidantes, lo cual es crucial en el desarrollo de tratamientos para enfermedades relacionadas con el estrés oxidativo {svg_1}.

Investigación de Propiedades Termofísicas

Las propiedades termofísicas del compuesto son de interés en campos como la termodinámica y la ingeniería de procesos. Los datos sobre su punto de fusión, punto de ebullición y descomposición térmica pueden informar el diseño de procesos industriales {svg_2}.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-hydroxyimino-N-(3-nitrophenyl)acetamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including oxidoreductases and transferases, influencing their catalytic functions. The compound’s nitro group is known to participate in redox reactions, which can alter the enzyme’s active site configuration and, consequently, its activity. Additionally, 2-hydroxyimino-N-(3-nitrophenyl)acetamide can form hydrogen bonds with proteins, affecting their tertiary and quaternary structures .

Cellular Effects

The effects of 2-hydroxyimino-N-(3-nitrophenyl)acetamide on various cell types are profound. It has been observed to influence cell signaling pathways, particularly those involving nitric oxide (NO) and reactive oxygen species (ROS). By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, 2-hydroxyimino-N-(3-nitrophenyl)acetamide can upregulate antioxidant genes, enhancing the cell’s defense mechanisms against oxidative stress . Additionally, it impacts cellular processes such as apoptosis and proliferation, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, 2-hydroxyimino-N-(3-nitrophenyl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, altering their function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription . The nitro group of 2-hydroxyimino-N-(3-nitrophenyl)acetamide is particularly reactive, enabling it to participate in various biochemical reactions that influence cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-hydroxyimino-N-(3-nitrophenyl)acetamide change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 2-hydroxyimino-N-(3-nitrophenyl)acetamide remains stable for extended periods under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in vitro has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of 2-hydroxyimino-N-(3-nitrophenyl)acetamide vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant capacity and improve metabolic function. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

2-hydroxyimino-N-(3-nitrophenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation. The compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, 2-hydroxyimino-N-(3-nitrophenyl)acetamide can affect the balance of cofactors such as NADH and FADH₂, further modulating cellular metabolism.

Propiedades

IUPAC Name |

2-hydroxyimino-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-2-1-3-7(4-6)11(14)15/h1-5,13H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMYPUUJFYYBFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.